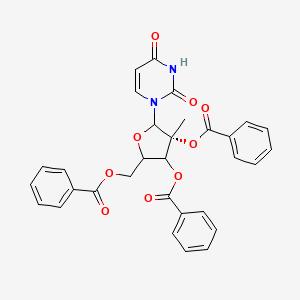
2',3',5'-tri-O-benzoyl-2'-C-methyluridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate is a complex organic molecule It features a tetrahydropyrimidinyl group, multiple benzoyloxy groups, and a methyloxolan structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate typically involves multiple steps:
Formation of the tetrahydropyrimidinyl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of benzoyloxy groups: Benzoylation reactions are carried out using benzoyl chloride in the presence of a base such as pyridine.
Construction of the methyloxolan ring: This step involves the cyclization of a suitable diol precursor under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxolan ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the benzoyloxy groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Biochemical Pathways: It may be used to probe biochemical pathways in cells.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Applications: Potential therapeutic applications include anti-cancer and anti-viral treatments.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Chemical Manufacturing: It may be used as a precursor in the manufacture of other chemicals.
作用机制
The mechanism of action of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy groups may facilitate binding to these targets, while the tetrahydropyrimidinyl group could interact with active sites or allosteric sites, modulating the activity of the target molecule.
相似化合物的比较
Similar Compounds
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl acetate
- (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl propionate
Uniqueness
The uniqueness of (2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-methyloxolan-3-yl benzoate lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of multiple benzoyloxy groups and the tetrahydropyrimidinyl moiety distinguishes it from similar compounds, potentially leading to different interactions with biological targets and varied applications in research and industry.
属性
分子式 |
C31H26N2O9 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC 名称 |
[(4R)-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O9/c1-31(42-28(37)22-15-9-4-10-16-22)25(41-27(36)21-13-7-3-8-14-21)23(19-39-26(35)20-11-5-2-6-12-20)40-29(31)33-18-17-24(34)32-30(33)38/h2-18,23,25,29H,19H2,1H3,(H,32,34,38)/t23?,25?,29?,31-/m1/s1 |
InChI 键 |
MEWJCEWIFZELKA-UJZYCDFDSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

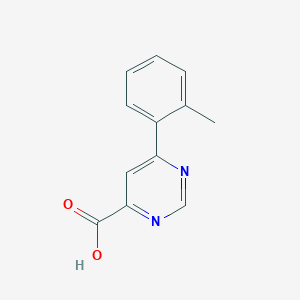



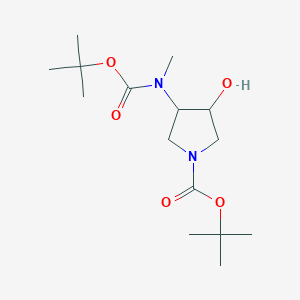
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
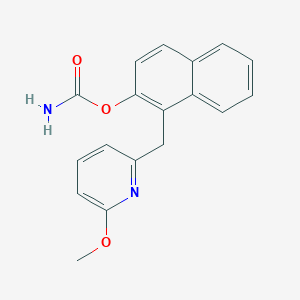

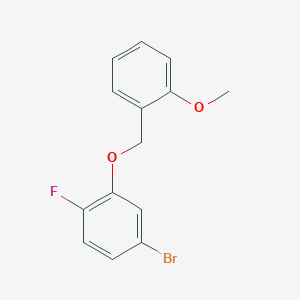
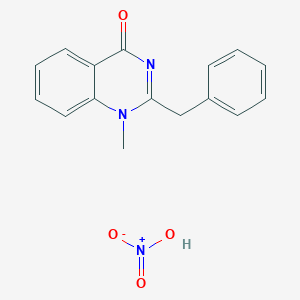
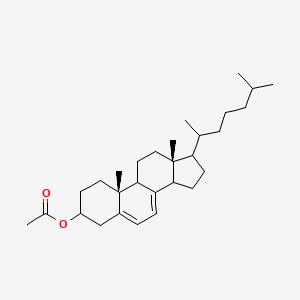
![benzyl N-[(4-methylpyrrolidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B14771262.png)
